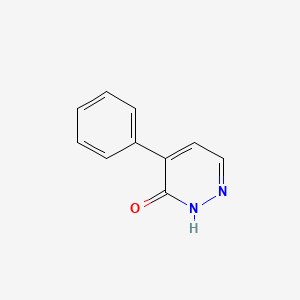
4-Phenyl-3(2h)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylpyridazin-3(2H)-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. One common method is the reaction of phenylhydrazine with maleic anhydride, followed by cyclization to form the pyridazinone ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 4-phenylpyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.
科学研究应用
4-phenylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and dyes, showcasing its versatility in various industrial applications.
作用机制
The mechanism of action of 4-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 4-phenylpyridazin-3-amine
- 6-phenylpyridazin-3(2H)-one
- 3-phenylpyridazin-4(1H)-one
Uniqueness
4-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics influence its reactivity and biological activity, making it distinct from other pyridazinone derivatives.
属性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
5-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H8N2O/c13-10-9(6-7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI 键 |
TVKFDBOFBKXOQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=NNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



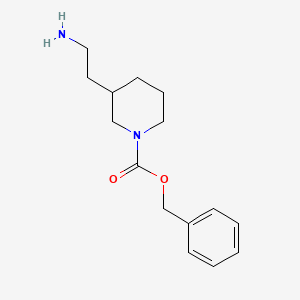

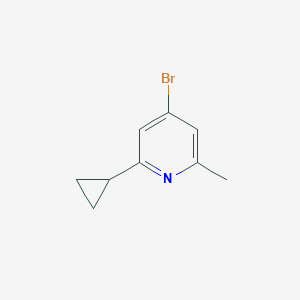
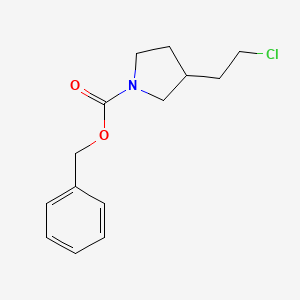
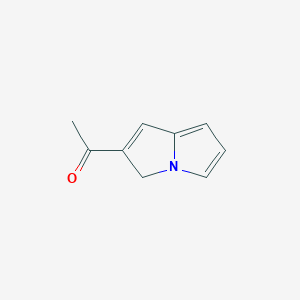
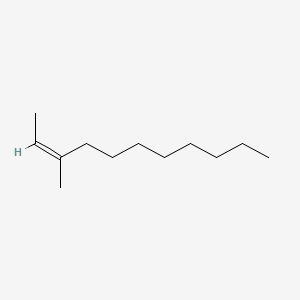
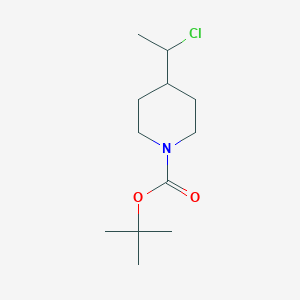
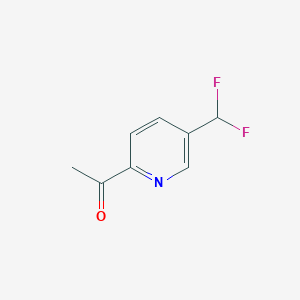
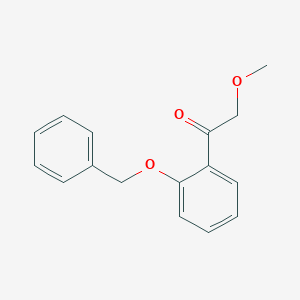
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
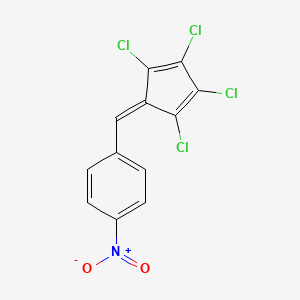
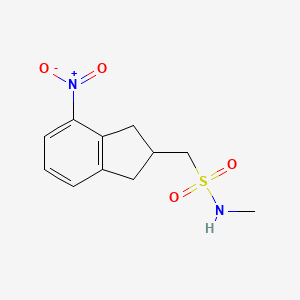
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
